3-{[1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one
Description
Properties
IUPAC Name |
3-[[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methyl]-5,6-dimethylpyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-14-15(2)22-13-24(20(14)25)12-16-6-8-23(9-7-16)21(26)17-4-3-5-18-19(17)28-11-10-27-18/h3-5,13,16H,6-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNASDJRTZTXSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC2CCN(CC2)C(=O)C3=C4C(=CC=C3)OCCO4)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one typically involves multiple steps:
-
Formation of the 2,3-Dihydro-1,4-benzodioxine Ring: : This can be achieved through a ring-closing metathesis reaction using a suitable catalyst such as the nitro-Grela catalyst. The starting materials are typically alkenes that undergo cyclization to form the benzodioxine ring .
-
Synthesis of the Piperidine Derivative: : The piperidine ring can be synthesized through a series of steps involving the reduction of a pyridine derivative or through cyclization reactions involving appropriate amine precursors .
-
Coupling of the Benzodioxine and Piperidine Units: : This step involves the formation of an amide bond between the benzodioxine carbonyl group and the piperidine amine group. This can be facilitated by using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) .
-
Formation of the Dihydropyrimidinone Core: : The final step involves the cyclization of appropriate precursors to form the dihydropyrimidinone ring. This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the ring-closing metathesis and coupling reactions, as well as the development of scalable purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The benzodioxine ring can undergo oxidation reactions to form quinone derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) .
-
Reduction: : The carbonyl group in the benzodioxine ring can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) .
-
Substitution: : The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be alkylated or acylated using appropriate alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in aqueous or acidic conditions.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Quinone derivatives of the benzodioxine ring.
Reduction: Alcohol derivatives of the benzodioxine ring.
Substitution: Alkylated or acylated piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel catalysts.
Biology
In biological research, this compound may serve as a probe to study the interactions of benzodioxine and piperidine derivatives with biological targets. It can be used in assays to investigate receptor binding and enzyme inhibition.
Medicine
In medicinal chemistry, this compound has potential applications as a lead compound for the development of new drugs. Its structural features suggest it could interact with a variety of biological targets, making it a candidate for drug discovery programs aimed at treating diseases such as cancer, neurological disorders, and infectious diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that benefit from the unique chemical reactivity of the benzodioxine and piperidine rings.
Mechanism of Action
The mechanism of action of 3-{[1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one is likely to involve interactions with specific molecular targets such as enzymes or receptors. The benzodioxine ring may interact with hydrophobic pockets in proteins, while the piperidine ring could form hydrogen bonds or ionic interactions with amino acid residues. The dihydropyrimidinone core may also contribute to binding affinity and specificity through hydrogen bonding and van der Waals interactions.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Dihydropyrimidinone Core Derivatives
The dihydropyrimidinone (DHPM) core is a well-established pharmacophore. For instance:
- 4-Aryl-2,6-dimethyl-3,4-dihydropyrimidine-5-carboxylates (, compounds 50–52) feature piperidinoalkyl or piperazinoalkyl chains at the N(3) position. These analogues exhibit bioactivity comparable to dihydropyridine derivatives, with modifications to the alkyl chain influencing solubility and binding affinity .
- 6-Hydroxy-2-(methylamino)-3,4-dihydropyrimidin-4-one () lacks the benzodioxine-carbonyl-piperidine substituent but shares the DHPM core. Its discontinuation may reflect challenges in stability or synthesis, underscoring the importance of substituent optimization .
Piperidine-Linked Analogues
Piperidine moieties are critical for enhancing membrane permeability and target engagement:
- The target compound’s benzodioxine-carbonyl group may confer improved metabolic stability compared to nitro derivatives .
- Chromeno[4,3-d]pyrimidine-piperidine hybrids () demonstrate good oral bioavailability in computational studies, attributed to the piperidine’s role in balancing lipophilicity and hydrogen-bonding capacity .
Benzodioxine-Containing Derivatives
The 2,3-dihydro-1,4-benzodioxine group modulates electronic and steric properties:
- 4-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)oxy)-2-methylpyrimidine () replaces the target’s benzodioxine-carbonyl with a sulfonyl group. This substitution increases molecular weight (391.4 vs.
Pharmacokinetic and Bioavailability Considerations
- 3-(2-Aminoethyl)-3,4-dihydropyrimidin-4-one dihydrochloride () highlights the impact of salt formation on solubility. The hydrochloride salt’s low molecular weight (212.07) and polar groups enhance aqueous solubility, a strategy applicable to the target compound for improved bioavailability .
Data Tables
Biological Activity
The compound 3-{[1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one represents a class of heterocyclic compounds that have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound is characterized by a pyrimidinone core linked to a piperidine moiety and a benzodioxine carbonyl group. This unique configuration contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H22N2O4 |
| Molecular Weight | 342.38 g/mol |
| LogP | 2.2 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 7 |
Biological Activity Overview
Research indicates that derivatives of benzodioxine and pyrimidinone exhibit various biological activities including:
- Antitumor Activity : Compounds with similar structures have shown cytotoxic effects against several cancer cell lines.
- Antimicrobial Properties : The presence of the benzodioxine moiety enhances antibacterial and antifungal activities.
- Neuroprotective Effects : Some studies suggest potential neuroprotective properties, possibly through modulation of neurotransmitter systems.
The biological mechanisms through which this compound exerts its effects are multifaceted:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in tumor growth or microbial metabolism.
- Receptor Modulation : Interaction with neurotransmitter receptors can influence neuronal activity and provide neuroprotective benefits.
- Oxidative Stress Reduction : Compounds in this class may possess antioxidant properties that mitigate oxidative damage in cells.
Case Studies
Several studies have investigated the biological effects of related compounds:
- Anticancer Activity :
-
Antimicrobial Efficacy :
- Research showed that derivatives of the benzodioxine structure displayed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .
- Neuroprotective Studies :
Q & A
Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yields?
The synthesis typically involves multi-step reactions, including coupling of the 2,3-dihydro-1,4-benzodioxine-5-carbonyl moiety with a piperidin-4-ylmethyl intermediate, followed by cyclization to form the dihydropyrimidinone core. Key reagents include catalysts like p-toluenesulfonic acid (for cyclization) and solvents such as DMF or THF. Temperature control (e.g., reflux at 80–100°C) and stoichiometric ratios of reactants significantly impact regioselectivity and yield. For example, excess acylating agents may reduce byproducts from incomplete coupling .
Q. How can researchers characterize the compound’s structural integrity and purity?
A combination of ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) is essential for confirming the molecular structure. For purity assessment, HPLC-MS with a C18 column (e.g., 0.1% formic acid in water/acetonitrile gradient) can detect impurities at levels <0.1%. Cross-validation with X-ray crystallography (if crystals are obtainable) provides definitive stereochemical confirmation .
Q. What computational models predict the compound’s physicochemical properties and drug-likeness?
Tools like Density Functional Theory (DFT) and molecular docking evaluate electronic properties (e.g., HOMO-LUMO gaps) and binding affinities to target proteins. Parameters such as Lipinski’s Rule of Five , polar surface area (<140 Ų), and logP (<5) are calculated using software like Schrödinger Suite or SwissADME. These models guide prioritization for in vitro assays .
Advanced Research Questions
Q. How can regioselectivity challenges in dihydropyrimidinone derivatives be addressed during synthesis?
Regioselectivity is influenced by steric and electronic factors. For example, bulky substituents on the piperidine ring (e.g., 5,6-dimethyl groups) direct coupling to the less hindered nitrogen site. Catalysts like p-TSA enhance cyclization efficiency by stabilizing transition states. Computational modeling (e.g., transition state theory ) can predict regiochemical outcomes before experimental validation .
Q. What advanced analytical methods resolve contradictions in impurity profiling?
Contradictions arise when impurities share similar retention times in HPLC. 2D-LC-MS/MS or ion mobility spectrometry can separate co-eluting species. For example, N-oxide derivatives or dimeric byproducts require orthogonal methods like ¹⁹F NMR (if fluorinated impurities are present) or cryo-EM for structural elucidation .
Q. How do substituents on the benzodioxine and piperidine moieties modulate reactivity in nucleophilic environments?
Electron-withdrawing groups (e.g., carbonyl on benzodioxine) enhance electrophilicity at the piperidine nitrogen, facilitating nucleophilic attacks. Steric hindrance from methyl groups on the dihydropyrimidinone ring slows hydrolysis. Kinetic studies using stopped-flow UV-Vis spectroscopy quantify rate constants for reactions with nucleophiles like thiols or amines .
Q. What mechanistic insights explain unexpected byproducts in large-scale synthesis?
Byproducts often result from solvent-assisted decomposition or metal catalyst residues . For instance, trace Pd in cross-coupling reactions can catalyze C-O bond cleavage in the benzodioxine ring. Mechanistic studies using isotopic labeling (e.g., ¹⁸O) or in situ IR spectroscopy identify degradation pathways .
Q. How can researchers ensure stability under physiological conditions for in vivo studies?
Conduct accelerated stability studies in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Monitor degradation via HPLC and identify metabolites using LC-QTOF-MS . Stabilizers like cyclodextrins or lyophilization in mannitol matrices improve shelf-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
